molecular formula C12H22N2O7 B13078286 tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate

Cat. No.: B13078286
M. Wt: 306.31 g/mol
InChI Key: HBKGCYVLAIQJAC-UHFFFAOYSA-N
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Description

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is a chemical compound with the molecular formula C12H22N2O7. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is a derivative of morpholine, a heterocyclic amine, and is often utilized in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate typically involves the reaction of tert-butyl chloroformate with morpholine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (morpholin-3-ylmethyl)carbamate
  • tert-Butyl 3-(aminomethyl)phenylcarbamate

Uniqueness

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is unique due to its oxalate group, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high solubility and reactivity.

Biological Activity

Chemical Structure and Properties
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is a carbamate derivative characterized by the presence of a tert-butyl group and a morpholine ring. Its molecular formula is C12H22N2O7C_{12}H_{22}N_{2}O_{7} with a molecular weight of approximately 290.31 g/mol. The oxalate form suggests that it is combined with oxalic acid, which can influence its solubility and stability in various environments .

Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with tert-butyl carbamate and subsequent formation of the oxalate salt. This method is designed to minimize by-products while ensuring high yield and purity of the final compound.

Research indicates that compounds like this compound may exhibit significant biological activity through interactions with specific protein targets. Initial studies suggest that it may bind to various receptors or enzymes, influencing their activity and potentially leading to therapeutic effects .

Binding Affinity Studies

Binding affinity studies are crucial for understanding the biological potential of this compound. For instance, related carbamates have been tested for their ability to displace radioligands in binding assays, revealing insights into their pharmacological profiles. While specific K_i values for this compound are not yet available, similar compounds have shown varying degrees of affinity for serotonin transporters (SERT) and norepinephrine transporters (NET) .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of this compound. The following table summarizes some related compounds and their characteristics:

Compound NameCAS NumberSimilarityUnique Features
(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate1257850-88-61.00Enantiomeric form; potential differences in activity
(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate1257850-83-11.00Enantiomeric form; differing pharmacological properties
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate1187929-79-80.90Contains an amino group; potential for different bioactivity
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride1802489-65-10.89Hydrochloride salt form; affects solubility

This table illustrates how this compound stands out due to its specific functional groups and structural configuration, which may confer unique biological properties compared to similar compounds.

Therapeutic Applications

Research has indicated potential therapeutic applications for carbamates in drug design, particularly in treating neurological disorders due to their ability to modulate neurotransmitter systems. For example, studies on other carbamates have shown effectiveness in enhancing synaptic transmission or acting as enzyme inhibitors .

Future Directions

Further studies are needed to elucidate the precise biological mechanisms and therapeutic potentials of this compound. This includes detailed pharmacokinetic and pharmacodynamic evaluations, as well as clinical trials to assess efficacy and safety in relevant disease models.

Properties

Molecular Formula

C12H22N2O7

Molecular Weight

306.31 g/mol

IUPAC Name

tert-butyl N-(morpholin-3-ylmethyl)carbamate;oxalic acid

InChI

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8;3-1(4)2(5)6/h8,11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)

InChI Key

HBKGCYVLAIQJAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1COCCN1.C(=O)(C(=O)O)O

Origin of Product

United States

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